[(4-Methanesulfonylphenyl)methyl](propan-2-yl)amine

Kinase Inhibition CDK2/Cyclin A GSK-3β

Researchers often face unreliable purity claims and incomplete analytical data when sourcing novel sulfonamide building blocks. This compound solves that pain point by enabling in-house quality control and serving as a clean-slate fragment for kinase inhibitor design. Its <300 Da molecular weight suits fragment-based screening, while the free amine and benzylic position offer synthetic versatility. Procurement teams benefit from a single, traceable source with stated 95% purity and no ambiguous 'as-is' caveats.

Molecular Formula C11H17NO2S
Molecular Weight 227.33 g/mol
CAS No. 1247066-78-9
Cat. No. B1444348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Methanesulfonylphenyl)methyl](propan-2-yl)amine
CAS1247066-78-9
Molecular FormulaC11H17NO2S
Molecular Weight227.33 g/mol
Structural Identifiers
SMILESCC(C)NCC1=CC=C(C=C1)S(=O)(=O)C
InChIInChI=1S/C11H17NO2S/c1-9(2)12-8-10-4-6-11(7-5-10)15(3,13)14/h4-7,9,12H,8H2,1-3H3
InChIKeyWTXDQJKQCADEHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1247066-78-9: Baseline Characterization


The compound [(4-Methanesulfonylphenyl)methyl](propan-2-yl)amine (CAS 1247066-78-9) is a research chemical with the molecular formula C11H17NO2S and a molecular weight of 227.33 g/mol . It belongs to the class of sulfonamide derivatives, specifically a secondary amine substituted with a 4-methanesulfonylbenzyl group and an isopropyl group . The compound is available from commercial vendors for research and development purposes, typically with a stated purity of 95% , though one major supplier explicitly notes it is sold 'as-is' for early discovery research without analytical data guarantees . Its core chemical structure suggests potential utility as a synthetic building block or a pharmacological probe, however, a direct, quantified comparison to structural analogs in the public domain is currently unavailable.

1247066-78-9: Generic Substitution Limitations


Generic substitution among sulfonamide-containing research compounds is scientifically unjustified. Even subtle structural modifications can lead to profound differences in target binding affinity, selectivity, and physicochemical properties [1]. For instance, a structurally distinct sulfonamide analog, 5-chloro-N-(4-methanesulfonylphenyl)-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine, exhibits vastly different potency profiles against kinases, with an IC50 of 230 nM for CDK2/Cyclin A and 11,000 nM for GSK-3β [2]. This 48-fold selectivity shift underscores that the presence of a methanesulfonylphenyl and propan-2-yl moiety does not guarantee functional equivalence. Therefore, for the target compound [(4-Methanesulfonylphenyl)methyl](propan-2-yl)amine, any claim of interchangeability with another analog is speculative without direct, quantitative head-to-head data. The following sections detail the limited evidence available to guide a scientifically rigorous selection.

1247066-78-9: Comparator Evidence Guide


Kinase Selectivity of a Structural Analog

This evidence does not contain data for the target compound itself. It serves as a critical, data-backed illustration of why direct evidence for the specific compound is required. The structurally distinct analog 5-chloro-N-(4-methanesulfonylphenyl)-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine, which shares the same core phenylmethanesulfonamide moiety, shows a marked difference in potency and selectivity across two kinase targets [1]. The IC50 for CDK2/Cyclin A is 230 nM, while for GSK-3β it is 11,000 nM, a difference of nearly 48-fold [1]. This demonstrates that even within a chemical class, small structural changes drive significant variations in biological activity. For the target compound [(4-Methanesulfonylphenyl)methyl](propan-2-yl)amine, no such quantitative selectivity data is currently available, making any inference of its potency or selectivity purely speculative.

Kinase Inhibition CDK2/Cyclin A GSK-3β Selectivity

Supplier Purity and Procurement Caveats

The target compound is offered by at least one commercial vendor, Chemenu, with a stated purity of 95% . In stark contrast, Sigma-Aldrich, a major international supplier, provides this compound without any analytical data and sells it 'as-is' for early discovery research, disclaiming all warranties including merchantability and fitness for a particular purpose . This dichotomy represents a critical procurement differentiator. A researcher can choose between a source with a nominal purity specification and a source that provides no guarantee of identity or purity.

Purity Procurement Analytical Data Quality Control

Scaffold Comparison: MW and cLogP Differentiation

This is a class-level inference comparing the target compound's simple structure to a more complex analog. The target compound, [(4-Methanesulfonylphenyl)methyl](propan-2-yl)amine, has a molecular weight of 227.33 g/mol . A related compound, {2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine, which incorporates an additional imidazole ring and an ethyl linker, has a significantly higher molecular weight of 307.41 g/mol and a calculated LogP of 1.37 . This 35% increase in mass and introduction of hydrogen bond donors/acceptors alters its physicochemical profile. While no direct activity comparison exists, the structural difference implies distinct pharmacokinetic and target-binding properties.

Physicochemical Properties Molecular Weight Lipophilicity Drug-likeness

1247066-78-9: Recommended Research Applications


Kinase Inhibitor Probe Development

Given the known kinase inhibitory activity of a structurally related sulfonamide (e.g., BDBM11443 with an IC50 of 230 nM against CDK2/Cyclin A) [1], the target compound may serve as a simplified scaffold for developing novel kinase probes. Its lack of pre-existing biological data makes it a clean slate for SAR studies, where its potency and selectivity can be evaluated de novo. Researchers could utilize it to explore the minimal pharmacophore required for CDK2 or other kinase inhibition.

Fragment-Based Drug Discovery

With a molecular weight of 227.33 g/mol , the compound falls within the 'fragment' range (<300 Da). Its simple structure and lower molecular weight compared to analogs (e.g., 307.41 g/mol for an imidazole derivative) make it a suitable candidate for fragment screening libraries. Its lack of pre-optimized properties allows it to be a versatile starting point for fragment growing or linking strategies.

Method Development and Analytical Standardization

The target compound, available from commercial suppliers with varying levels of analytical support, is well-suited for developing and validating analytical methods (e.g., HPLC, LC-MS). The stark contrast between a vendor offering a 95% purity claim and another offering no analytical data underscores the necessity of in-house quality control. This compound can serve as a practical case study for establishing robust procurement and analytical protocols for research chemicals.

Sulfonamide Chemical Reactivity Research

As a secondary amine with a benzylic carbon, the compound is a useful substrate for exploring fundamental organic reactions such as alkylation, acylation, or reductive amination. Its sulfonyl group is a common motif in medicinal chemistry [2], and studying its reactivity can inform synthetic strategies for more complex molecules. This is a core application for any well-characterized building block in an academic or industrial chemistry laboratory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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